molecular formula C23H24N4O3 B10991577 N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

Cat. No.: B10991577
M. Wt: 404.5 g/mol
InChI Key: CZDNWERAMHIALU-UHFFFAOYSA-N
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Description

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic hybrid compound designed for pharmaceutical research, incorporating distinct and biologically relevant molecular frameworks. Its structure features a 5-oxopyrrolidine scaffold, a motif recognized in medicinal chemistry for its prevalence in compounds with significant bioactive potential. Scientific literature indicates that 5-oxopyrrolidine derivatives are attractive scaffolds for developing novel agents and have demonstrated promising anticancer and antimicrobial activities in vitro, making them a focus for hit-to-lead optimization campaigns . This particular molecule is synthetically engineered by conjugating the 5-oxopyrrolidine unit with a 1H-indole-3-carboxamide fragment through a semi-rigid ethylenediamine linker. The indole nucleus is a privileged structure in drug discovery, frequently found in molecules that modulate various biological pathways. The strategic integration of these two pharmacophores is intended to create a novel chemical entity (NCE) with potential multi-target or enhanced activity. The primary research applications for this compound are anticipated to be in the areas of oncology and infectious disease, serving as a core structure for the synthesis and evaluation of new therapeutic candidates. Researchers can utilize this compound as a key intermediate in combinatorial chemistry or as a precursor for generating focused libraries around the 5-oxopyrrolidine and indole chemotypes. Its value lies in its modular design, which allows for further synthetic elaboration at multiple sites to explore structure-activity relationships (SAR). Studies on similar cooperative systems highlight the importance of using orthogonal assays to fully understand a compound's mechanism of action, a consideration that is crucial for the accurate profiling of this molecule . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c28-21-12-17(15-27(21)14-16-6-2-1-3-7-16)22(29)24-10-11-25-23(30)19-13-26-20-9-5-4-8-18(19)20/h1-9,13,17,26H,10-12,14-15H2,(H,24,29)(H,25,30)

InChI Key

CZDNWERAMHIALU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three primary building blocks:

  • 1H-Indole-3-carboxylic acid (or its activated derivatives) for the indole-carboxamide moiety.

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid for the pyrrolidinone fragment.

  • Ethylenediamine as the linker between the two heterocycles.
    Coupling strategies typically involve sequential amide bond formation, with careful attention to regioselectivity and protecting group compatibility.

Synthesis of 1-Benzyl-5-Oxopyrrolidine-3-Carboxylic Acid

This intermediate is synthesized via a modified Büchner reaction:

  • Cyclization : γ-Aminobutyric acid (GABA) derivatives undergo cyclization with benzylamine under acidic conditions to form the pyrrolidinone ring.

  • Oxidation : Subsequent oxidation of the pyrrolidine ring at the 5-position introduces the ketone functionality.

  • Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., methyl ester formation) prevents side reactions during subsequent steps.

Key Data :

ParameterValueSource
Yield (cyclization)68–72%
Oxidation ReagentKMnO₄ in acidic medium
Purification MethodColumn chromatography (SiO₂)

Sequential Amide Bond Formation

Activation of 1H-Indole-3-Carboxylic Acid

The indole-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt systems in anhydrous DMF or MeCN. This step ensures efficient nucleophilic attack by the ethylenediamine linker.

Reaction Conditions :

  • Temperature : 0°C to room temperature

  • Base : DIPEA (N,N-Diisopropylethylamine)

  • Yield : 85–90% for activated ester formation.

Coupling with Ethylenediamine

The activated indole-3-carboxylate reacts with ethylenediamine in a 1:1 molar ratio. Excess diamine is avoided to prevent di-amide byproducts.

Optimization Insight :

  • Solvent : DMF > MeCN (higher solubility of intermediates).

  • Reaction Time : 4–6 hours under nitrogen atmosphere.

  • Workup : Aqueous extraction removes unreacted diamine, followed by silica gel purification.

Assembly of the Pyrrolidinone Fragment

N-Benzylation of Pyrrolidinone

The 5-oxopyrrolidine-3-carboxylic acid undergoes N-benzylation using benzyl bromide in the presence of NaH as a base.

Critical Parameters :

ParameterOptimal ValueImpact on Yield
SolventTHF78%
Temperature0°C → RTMinimizes hydrolysis
Equiv. Benzyl Bromide1.2Prevents over-alkylation

Carboxyl Activation and Coupling

The N-benzylated pyrrolidinone-3-carboxylic acid is activated with HATU and coupled to the free amine terminus of the ethylenediamine-indole intermediate.

Reaction Monitoring :

  • TLC : Rf = 0.35 (EtOAc/Hexane 3:1)

  • HPLC Purity : >95% after purification.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

  • δ 7.65 (s, 1H, indole H-2)

  • δ 4.32 (m, 2H, -NHCH₂CH₂NH-)

  • δ 3.89 (s, 2H, benzyl CH₂)

  • δ 2.95–3.12 (m, 4H, pyrrolidinone ring).

13C NMR :

  • δ 172.1 (amide carbonyl)

  • δ 167.8 (pyrrolidinone ketone)

  • δ 135.2 (indole C-3).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₅N₄O₃ [M+H]⁺: 429.1921; found: 429.1918.

Comparative Evaluation of Synthetic Strategies

Method A: Sequential Coupling

  • Advantages : High modularity, easier intermediate purification.

  • Disadvantages : Cumulative yield loss (∼60% overall).

Method B: Convergent Approach

  • Simultaneous coupling of indole and pyrrolidinone fragments to ethylenediamine.

  • Yield : 55–58% (lower due to steric hindrance).

Green Chemistry Alternatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst : Immobilized lipases for amide bond formation (under investigation) .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide exhibit anticonvulsant properties. For instance, studies on related compounds have demonstrated effectiveness in various animal models for epilepsy, including maximal electroshock tests and pentylenetetrazole-induced seizures . These findings suggest that this compound could potentially serve as a candidate for developing new anticonvulsant medications.

Antitumor Activity

Indole derivatives are known for their anticancer properties. Preliminary studies have shown that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations into its specific molecular targets within cancer cells are warranted to fully elucidate its therapeutic potential .

Neuroprotective Effects

The neuroprotective effects of indole derivatives have been documented in various studies, suggesting that this compound might also offer protective benefits against neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress could make it a valuable compound in treating conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of related compounds, researchers examined their efficacy in various seizure models. The results indicated that compounds structurally similar to this compound exhibited significant protective effects against seizures, suggesting potential for clinical application in epilepsy treatment .

Case Study 2: Antitumor Activity Assessment

A research team investigated the anticancer properties of indole derivatives through in vitro assays on cancer cell lines. The study found that these compounds inhibited cell growth and induced apoptosis, supporting further exploration into their use as anticancer agents .

Biological Activity

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is an indole derivative with significant potential in medicinal chemistry. This compound features a unique structural combination of an indole moiety and a pyrrolidine ring, which may enhance its biological activity and therapeutic applications.

Structural Characteristics

The compound can be characterized by its molecular formula and weight, which are crucial for understanding its reactivity and interaction potential:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight314.36 g/mol
Structural FeaturesIndole and Pyrrolidine rings

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that indole derivatives often exhibit significant pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. Specifically, the incorporation of the pyrrolidine ring may enhance the compound's binding affinity to target receptors or enzymes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with the pyrrolidine structure have shown promising results against various cancer cell lines:

  • Study Findings : In vitro testing demonstrated that certain derivatives exhibited potent cytotoxicity against A549 human lung adenocarcinoma cells, with some compounds reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
CompoundCell LineViability Reduction (%)
Compound 12kA54966%
CisplatinA54950%

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A related study found that certain derivatives could protect against NMDA-induced cytotoxicity by attenuating calcium influx and suppressing NR2B upregulation, indicating potential as a neuroprotective agent .

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, the compound's derivatives have been evaluated for antimicrobial activity. Some studies reported promising results against multidrug-resistant strains of Staphylococcus aureus, suggesting a dual role in both anticancer and antimicrobial therapies .

Case Studies

  • Neuroprotection : A specific derivative demonstrated improved learning and memory in behavioral tests, indicating its potential as a neuroprotective drug candidate targeting the NR2B-NMDA receptor .
  • Anticancer Efficacy : In vivo studies on xenograft models showed that compounds similar to this compound could suppress tumor growth effectively, showcasing their potential in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with synthetic cannabinoids such as STS-135 and 5F-AKB48, though key substitutions differentiate its pharmacological and legal profiles:

Compound Name Core Structure Key Substituents Receptor Target Legal Status (Example: SA Controlled Substances Act)
Target Compound Indole-3-carboxamide Benzyl (indole N), 5-oxopyrrolidin-3-yl (carboxamide N) Likely CB1 Controlled (indole carboxamide with benzyl substitution)
STS-135 Indole-3-carboxamide Adamantyl (indole N), 5-fluoropentyl (carboxamide N) CB1/CB2 Controlled (12.5 kg = commercial quantity penalty)
5F-AKB48 Indazole-3-carboxamide Adamantyl (indazole N), 5-fluoropentyl (carboxamide N) CB1/CB2 Controlled (same as STS-135)
N,N-diallyl-5-MeO-Tryptamine Tryptamine Methoxy (indole C5), allyl groups (amine N) 5-HT receptors Controlled (1 kg = commercial quantity penalty)

Key Structural Differences:

  • Pyrrolidinone vs. Adamantyl/Fluoropentyl Groups: The target compound’s pyrrolidinone group introduces polarizable amide and ketone functionalities, contrasting with the highly lipophilic adamantyl or halogenated alkyl chains in STS-135 and 5F-AKB46. This may reduce blood-brain barrier permeability compared to adamantyl derivatives .
  • Benzyl vs. Fluoropentyl Substitution : The benzyl group on the indole nitrogen is less metabolically stable than fluoropentyl chains, which resist oxidative degradation but are associated with prolonged psychoactive effects .

Pharmacological Implications

Key comparisons include:

  • Receptor Affinity: Adamantyl-containing compounds (e.g., STS-135) exhibit high CB1 affinity due to their bulky, lipophilic substituents. The benzyl-pyrrolidinone group in the target compound may reduce affinity but improve selectivity for peripheral cannabinoid receptors.
  • Metabolic Stability: The pyrrolidinone’s cyclic amide could enhance stability compared to fluoropentyl chains, which are metabolized via cytochrome P450 enzymes into bioactive metabolites .

Legal and Regulatory Status

  • Controlled Substance Classification : The compound’s benzyl substitution aligns with the definition of controlled indole carboxamides under frameworks like South Australia’s Controlled Substances Act 1984 . Penalties for trafficking or possession would likely mirror those for STS-135 (e.g., 250 g = 10 DDUs for personal use) .

Q & A

Basic: How can researchers optimize the synthetic yield of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide?

Methodological Answer:
Optimization involves precise control of reaction parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency for condensation steps .
  • Temperature Control: Maintain 60–80°C during nucleophilic substitutions to minimize side reactions while ensuring complete conversion .
  • Coupling Agents: Use carbodiimides (e.g., DCC) or HOBt for amide bond formation to improve coupling efficiency .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm the presence of indole NH (~10 ppm), pyrrolidinone carbonyl (~170 ppm), and benzyl aromatic protons .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC: Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve ambiguities in spectral data (e.g., overlapping signals in NMR)?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • X-ray Crystallography: Determine absolute configuration and validate spatial arrangement of substituents .
  • Isotopic Labeling: Use 15N^{15}N-labeled intermediates to track nitrogen environments in complex spectra .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to targets like enzymes or receptors .
  • Crystallographic Studies: Co-crystallize the compound with its target (e.g., kinase) to identify binding motifs .
  • Knockdown/Overexpression Models: Use CRISPR/Cas9 or siRNA to validate target specificity in cellular assays .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test IC50_{50} values against kinases or proteases using fluorogenic substrates .
  • Cell Viability Assays: Employ MTT or resazurin in cancer cell lines to assess cytotoxicity .
  • Receptor Binding Studies: Use radiolabeled ligands (e.g., 3H^3H-ligands) in competitive binding assays .

Advanced: How can computational methods enhance the design of analogs with improved activity?

Methodological Answer:

  • Molecular Docking (AutoDock, Schrödinger): Predict binding poses to prioritize analogs with favorable interactions .
  • QSAR Modeling: Corrogate substituent effects (e.g., benzyl vs. trifluoromethyl) on bioactivity .
  • MD Simulations: Simulate ligand-target stability over 100+ ns to assess dynamic interactions .

Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ across studies)?

Methodological Answer:

  • Orthogonal Assays: Validate activity using unrelated techniques (e.g., SPR vs. enzymatic assays) .
  • Batch Reproducibility: Test multiple synthetic batches to rule out impurity-driven artifacts .
  • Cell Line Authentication: Ensure consistency in cellular models via STR profiling .

Advanced: What synthetic routes enable selective modification of the pyrrolidinone or indole moieties?

Methodological Answer:

  • Pyrrolidinone Modification: Introduce substituents via Michael addition at the 3-position using α,β-unsaturated carbonyls .
  • Indole Functionalization: Perform electrophilic substitution (e.g., Vilsmeier-Haack formylation) at the indole 5-position .
  • Protecting Groups: Use Boc for amines and SEM for indole NH during multi-step syntheses .

Basic: What stability studies are necessary for long-term storage of this compound?

Methodological Answer:

  • Accelerated Degradation Tests: Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
  • Light Sensitivity: Store in amber vials under inert gas (N2_2) to prevent photooxidation .
  • Solution Stability: Assess in DMSO or PBS (pH 7.4) at -20°C; avoid freeze-thaw cycles .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Systematically vary substituents (e.g., benzyl → substituted benzyls) and test bioactivity .
  • Pharmacophore Mapping: Identify critical H-bond donors/acceptors using 3D-QSAR (e.g., PHASE) .
  • Metabolic Profiling: Compare metabolic stability (human liver microsomes) to correlate structural changes with PK .

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